molecular formula C14H10Br2O3 B310595 2-Methoxyphenyl2,4-dibromobenzoate

2-Methoxyphenyl2,4-dibromobenzoate

Cat. No.: B310595
M. Wt: 386.03 g/mol
InChI Key: KBLREDFQOCWSRE-UHFFFAOYSA-N
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Description

2-Methoxyphenyl2,4-dibromobenzoate (CAS: 723758-88-1) is a halogenated benzoate ester with the molecular formula C₁₄H₁₀Br₂O₃ and a molecular weight of 402.04 g/mol . The compound features a benzoate backbone substituted with bromine atoms at the 2- and 4-positions and a 2-methoxyphenyl ester group.

Properties

Molecular Formula

C14H10Br2O3

Molecular Weight

386.03 g/mol

IUPAC Name

(2-methoxyphenyl) 2,4-dibromobenzoate

InChI

InChI=1S/C14H10Br2O3/c1-18-12-4-2-3-5-13(12)19-14(17)10-7-6-9(15)8-11(10)16/h2-8H,1H3

InChI Key

KBLREDFQOCWSRE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)Br)Br

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-methoxyphenyl2,4-dibromobenzoate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities
This compound C₁₄H₁₀Br₂O₃ 402.04 2,4-dibromo; 2-methoxyphenyl ester Not explicitly reported
2,4-Dichlorobenzyl 2-methoxybenzoate C₁₅H₁₂Cl₂O₃ 311.16 2,4-dichloro; 2-methoxybenzoate Antiseptic, antibacterial
Methyl 2,5-dibromobenzoate C₈H₆Br₂O₂ 293.94 2,5-dibromo; methyl ester Commercial availability
[Thiazolyl-aminoethyl] 2-bromobenzoate C₂₀H₁₆BrN₂O₃S 429.99868 2-bromo; thiazolyl-aminoethyl group Potential bioactivity (unspecified)
Key Observations:
  • Halogen Substitution : Bromine atoms in the target compound increase molecular weight and lipophilicity compared to chlorine analogs (e.g., 2,4-dichlorobenzyl 2-methoxybenzoate, 311.16 g/mol ). This may enhance membrane permeability and bioavailability .
  • Positional Effects : The 2,4-dibromo substitution pattern differs from 2,5-dibromo (Methyl 2,5-dibromobenzoate), which could influence electronic properties and steric hindrance, affecting reactivity and binding interactions .

Pharmacological and Functional Insights

  • Antimicrobial Potential: The dichlorobenzyl analog () exhibits antiseptic and antibacterial properties, attributed to halogen-mediated disruption of microbial membranes. Bromine’s larger atomic radius and polarizability may enhance these effects in the target compound, though direct evidence is lacking .
  • Structural Rigidity : Crystallographic studies of brominated benzoates (e.g., 3-bromobenzoate derivatives in ) suggest that halogen positioning influences molecular packing and stability. The 2,4-dibromo substitution may confer unique solid-state properties relevant to material science .
  • Synthonic Flexibility: Piperazine-based analogs (HBK14–HBK19, ) demonstrate how ester group modifications (e.g., phenoxyethyl chains) can tailor receptor affinity. However, the target compound’s simpler structure may prioritize synthetic accessibility over targeted activity .

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